molecular formula C17H15N3O2 B14297040 4-[Benzyl(phenyl)amino]-3-diazonio-4-oxobut-2-en-2-olate CAS No. 112482-66-3

4-[Benzyl(phenyl)amino]-3-diazonio-4-oxobut-2-en-2-olate

Cat. No.: B14297040
CAS No.: 112482-66-3
M. Wt: 293.32 g/mol
InChI Key: KLHAIDLVMKXGPI-UHFFFAOYSA-N
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Description

4-[Benzyl(phenyl)amino]-3-diazonio-4-oxobut-2-en-2-olate is a complex organic compound featuring a diazonium group, a benzyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Benzyl(phenyl)amino]-3-diazonio-4-oxobut-2-en-2-olate typically involves the reaction of benzylamine with phenylamine to form the intermediate benzyl(phenyl)amine. This intermediate is then subjected to diazotization using nitrous acid to form the diazonium salt. The reaction conditions often require low temperatures to stabilize the diazonium group and prevent decomposition .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain the required low temperatures and ensure consistent product quality. The use of automated systems can also help in controlling the reaction parameters precisely, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-[Benzyl(phenyl)amino]-3-diazonio-4-oxobut-2-en-2-olate involves the formation of reactive intermediates through the diazonium group. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds. The pathways involved include nucleophilic substitution and radical formation, which are crucial for the compound’s reactivity and applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-[Benzyl(phenyl)amino]-3-oxobut-2-en-2-olate
  • 4-[Benzyl(phenyl)amino]-3-diazonio-4-oxobut-2-en-2-ol
  • 4-[Benzyl(phenyl)amino]-3-diazonio-4-oxobut-2-en-2-thiolate

Uniqueness

4-[Benzyl(phenyl)amino]-3-diazonio-4-oxobut-2-en-2-olate is unique due to its diazonium group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable compound for various synthetic applications and research purposes .

Properties

CAS No.

112482-66-3

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

N-benzyl-2-diazo-3-oxo-N-phenylbutanamide

InChI

InChI=1S/C17H15N3O2/c1-13(21)16(19-18)17(22)20(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11H,12H2,1H3

InChI Key

KLHAIDLVMKXGPI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=[N+]=[N-])C(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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